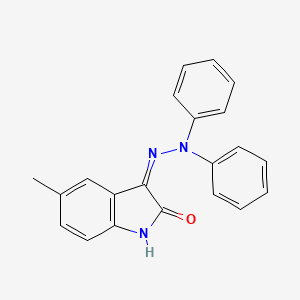
6-Methoxy-2-naphthaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-naphthaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 6-Methoxy-2-naphthaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone typically involves multiple steps. One common method includes the reaction of 6-Methoxy-2-naphthaldehyde with 3,7-dichloro-2-quinoxalinyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
6-Methoxy-2-naphthaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-2-naphthaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-naphthaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions, which is crucial in various biological processes .
Comparación Con Compuestos Similares
6-Methoxy-2-naphthaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone can be compared with other similar compounds such as:
- 6-Hydroxy-2-naphthaldehyde
- 3-Methoxy-2-naphthaldehyde
- 2-Naphthaldehyde
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the methoxy group in this compound imparts unique chemical properties, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C20H14Cl2N4O |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
3,7-dichloro-N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]quinoxalin-2-amine |
InChI |
InChI=1S/C20H14Cl2N4O/c1-27-16-6-4-13-8-12(2-3-14(13)9-16)11-23-26-20-19(22)24-17-7-5-15(21)10-18(17)25-20/h2-11H,1H3,(H,25,26)/b23-11+ |
Clave InChI |
KFAANBWVMHGVLH-FOKLQQMPSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)C=C(C=C2)/C=N/NC3=NC4=C(C=CC(=C4)Cl)N=C3Cl |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C=C2)C=NNC3=NC4=C(C=CC(=C4)Cl)N=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B13374992.png)
![N-{3-[(4-bromobenzyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B13374996.png)
![N-{1-[(isopentylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B13375001.png)
![3-hydroxy-1-isobutyl-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375009.png)
![1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B13375022.png)
![2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B13375028.png)

![1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone](/img/structure/B13375033.png)
![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375041.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide](/img/structure/B13375044.png)
![2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4-isopropyl-5-methylphenyl propyl ether](/img/structure/B13375049.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B13375063.png)
![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375067.png)
